molecular formula C11H12BrClOS B14073258 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one CAS No. 1804170-00-0

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14073258
CAS No.: 1804170-00-0
M. Wt: 307.63 g/mol
InChI Key: MNCMSMGVINVBKX-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure, characterized by the presence of bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the methylthio group and the chloropropanone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The methylthio group may also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the methylthio group, which may affect its reactivity and applications.

    1-(3-(Methylthio)phenyl)-2-chloropropan-1-one:

Uniqueness

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, methylthio, and chloropropanone groups in its structure. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1804170-00-0

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)11(14)9-3-8(6-12)4-10(5-9)15-2/h3-5,7H,6H2,1-2H3

InChI Key

MNCMSMGVINVBKX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)CBr)SC)Cl

Origin of Product

United States

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